1-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]prop-2-en-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Chloro-Substituted Phenyl Group: This step involves the reaction of the protected piperazine with a chloro-substituted phenyl derivative under basic conditions.
Formation of the Prop-2-en-1-one Moiety: This can be achieved through the reaction of the piperazine derivative with an appropriate acylating agent under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The chloro-substituted phenyl group may enhance the compound’s binding affinity and selectivity for certain receptors .
Comparison with Similar Compounds
Similar Compounds
1-[4-(3-Methoxyphenyl)piperazin-1-yl]prop-2-en-1-one: Similar structure but with a methoxy group instead of a chloro group.
1-[4-(3-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one: Similar structure but with a fluoro group instead of a chloro group.
1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one: Similar structure but without the chloro substitution.
Uniqueness
1-[4-(3-Chloro-2-methylphenyl)piperazin-1-yl]prop-2-en-1-one is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target receptors .
Properties
IUPAC Name |
1-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-3-14(18)17-9-7-16(8-10-17)13-6-4-5-12(15)11(13)2/h3-6H,1,7-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSZUBRTIDHRKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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